2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Overview
Description
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as MBOA, is a chemical compound that is widely used in scientific research. It belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group. MBOA is a derivative of the natural plant compound 2-acetyl-1-pyrroline, which is responsible for the aroma of many fruits and flowers.
Scientific Research Applications
Synthesis and Evaluation in Pharmaceutical Chemistry
- Research has been conducted on the synthesis of novel compounds related to 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, which are screened for antitubercular activity. These compounds are synthesized through a series of reactions involving aromatic ketones, aldehydes, and hydroxylamine hydrochloride, demonstrating their potential in developing new pharmaceuticals (Dighe, Mahajan, Maste, & Bhat, 2012).
Protein-Bound Aminoazo Dye Formation
- Studies on the protein-bound aminoazo dyes formed in vivo from derivatives of 4-dimethylaminoazobenzene, including the formation of aniline and its derivatives, highlight the chemical processes and interactions within biological systems (Miller & Miller, 1949).
Transformation in Organic Chemistry
- Research on the transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, closely related to the chemical structure , has been explored. This includes creating functional derivatives and further transformations, illustrating the versatility of these compounds in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Development of Anticancer and Antimicrobial Agents
- The synthesis and evaluation of novel compounds incorporating 1,3-oxazole, such as 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, for their anticancer and antimicrobial properties have been a subject of recent research. This showcases the application of these compounds in developing new therapeutics (Katariya, Vennapu, & Shah, 2021).
Catalytic Applications in Chemistry
- The compound's derivatives have been studied in the context of catalytic reactions, such as in the transfer hydrogenation of nitroarene to aniline, demonstrating their potential as catalysts in chemical synthesis (Jia, Ling, Zhang, Sheng, & Lee, 2018).
Applications in Luminescence and Optical Studies
- Investigations into the luminescence properties of derivatives of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, such as in fluorescence quenching studies, reveal their potential applications in the field of material sciences and optical technologies (Kumar et al., 2006).
Antioxidant Activity Exploration
- Studies on the synthesis and evaluation of antioxidant activity of related compounds demonstrate their potential in exploring new antioxidants and their mechanisms of action (Padma & Gadea, 2020).
properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRNWLKZVTBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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